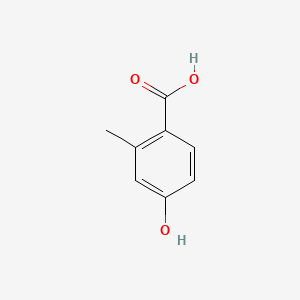

4-Hydroxy-2-methylbenzoic acid

Description

This compound is a natural product found in Dipsacus laciniatus with data available.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBMFSGOFUHEVNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10206490 | |

| Record name | 4-Hydroxy-o-toluic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

578-39-2 | |

| Record name | 4-Hydroxy-2-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=578-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-o-toluic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 578-39-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-o-toluic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-o-toluic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-O-TOLUIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4NMG5AH8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Hydroxy-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Hydroxy-2-methylbenzoic acid (CAS No. 578-39-2), a significant organic intermediate. This document collates essential physicochemical data, detailed experimental protocols for its synthesis and purification, and an exploration of its biological significance, tailored for professionals in research and drug development.

Core Chemical Identity and Properties

This compound, also known by its synonyms 4-Hydroxy-o-toluic acid and 4,2-Cresotic acid, is a substituted aromatic carboxylic acid. Its unique structure, featuring both a hydroxyl and a carboxylic acid group on a toluene (B28343) backbone, makes it a versatile precursor in various synthetic applications.

Physicochemical Data

The fundamental properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 578-39-2 |

| Molecular Formula | C₈H₈O₃ |

| Molecular Weight | 152.15 g/mol |

| Appearance | White to light yellow or light orange powder/crystal |

| Melting Point | 177-181 °C |

| Solubility | Low solubility in water; Soluble in methanol (B129727), ethanol, ether, acetone. |

| pKa | 4.46 ± 0.25 (Predicted) |

| InChI Key | BBMFSGOFUHEVNP-UHFFFAOYSA-N |

| SMILES | Cc1cc(O)ccc1C(O)=O |

Spectroscopic Data

-

Mass Spectrometry: Mass spectra for this compound are available and can be accessed through online databases for detailed fragmentation analysis.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum would characteristically show a broad absorption band for the hydroxyl (-OH) group of the carboxylic acid, another for the phenolic -OH, and a sharp peak for the carbonyl (C=O) group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR data are available to confirm the chemical structure, showing distinct peaks for the aromatic protons, the methyl group, and the carboxyl and hydroxyl protons.

Synthesis and Purification Protocols

The purity of this compound is critical for its successful application in complex syntheses, as impurities can lead to side reactions, lower yields, and complications in product purification.[2]

Experimental Protocol: Synthesis from 4-methoxy-2-methylbenzoic acid

A common laboratory-scale synthesis involves the demethylation of 4-methoxy-2-methylbenzoic acid using boron tribromide.

Materials:

-

4-methoxy-2-methylbenzoic acid

-

Boron tribromide (BBr₃)

-

0.1 M Hydrochloric acid (HCl)

-

Methanol

-

Argon gas supply

Procedure:

-

Dissolve 4-methoxy-2-methylbenzoic acid (1 equivalent) in dichloromethane in a round-bottom flask under an argon atmosphere.

-

Slowly add boron tribromide (10 equivalents) to the solution.

-

Stir the reaction mixture at room temperature. Monitor the reaction's progress using High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.

-

Upon completion, quench the reaction by adding 0.1 M hydrochloric acid.

-

Filter the mixture to remove any insoluble material.

-

Separate the aqueous phase and concentrate it under reduced pressure.

-

Dissolve the residue in methanol and re-concentrate under reduced pressure. Repeat this dissolution-concentration process three times to remove residual solvent and impurities.

-

The final product, this compound, is obtained as a solid. This procedure typically yields the product in high purity (e.g., 80% yield).

Experimental Protocol: Purification by Recrystallization

Recrystallization is an effective method for purifying the crude product. The choice of solvent is crucial, leveraging the compound's higher solubility in hot solvents compared to cold ones.

Materials:

-

Crude this compound

-

Good solvent: Methanol, ethanol, or acetone

-

Poor solvent: Water or a hydrocarbon solvent like heptane (B126788) or toluene

Procedure:

-

Dissolve the crude this compound in a minimum amount of a hot "good" solvent (e.g., methanol).

-

If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Slowly add a "poor" solvent (e.g., water) to the hot solution until it becomes slightly cloudy (the saturation point).

-

Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize yield, further cool the flask in an ice bath.

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

-

Dry the crystals under vacuum to remove any residual solvent. This process can yield purity levels of 98.0% or higher.[3]

Experimental and Synthetic Workflow

The following diagram illustrates the general workflow from synthesis to purification of this compound.

Caption: General workflow for synthesis and purification.

Biological Significance and Potential Applications

While this compound itself is primarily recognized as a synthetic intermediate, it has been identified as a transient metabolite in the anaerobic metabolism of m-cresol (B1676322) by methanogenic consortia.[4] The biological activities of its close structural analog, 4-hydroxybenzoic acid (4-HBA), are well-documented and offer valuable insights into the potential roles of this class of molecules.

Derivatives of 4-hydroxybenzoic acid have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[5][6] For instance, azo dyes incorporating the 4-hydroxybenzoic acid moiety have demonstrated potent antibacterial activity against various human pathogens.[7]

Illustrative Signaling Pathway: 4-Hydroxybenzoic Acid (4-HBA) in Bacterial Quorum Sensing

To illustrate a potential mechanism of action for this class of compounds, the signaling pathway of the closely related 4-hydroxybenzoic acid (4-HBA) in the bacterium Shigella sonnei is presented. In this system, 4-HBA acts as a quorum-sensing signal, regulating bacterial physiology and virulence.[1][8]

It is critical to note that the following pathway is for 4-hydroxybenzoic acid, not this compound, and serves as an illustrative example of a potential biological role.

The biosynthesis of 4-HBA is catalyzed by the enzyme UbiC, which converts chorismate into 4-HBA.[1][8] This 4-HBA molecule then binds to the response regulator AaeR.[1][8] The 4-HBA/AaeR complex subsequently binds to the promoter regions of target genes, thereby controlling the expression of factors related to biofilm formation, extracellular polysaccharide (EPS) production, and overall virulence.[1][8]

Caption: Quorum sensing pathway of 4-HBA in S. sonnei.

Safety and Handling

This compound is classified as hazardous. It is harmful if swallowed and can cause serious eye damage. Users should handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).

-

Precautionary Statements: P264, P270, P280, P301+P312, P305+P351+P338, P501.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

References

- 1. A 4-Hydroxybenzoic Acid-Mediated Signaling System Controls the Physiology and Virulence of Shigella sonnei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN113423683A - Method for producing this compound - Google Patents [patents.google.com]

- 3. 4-Hydroxybenzoic Acid | Rupa Health [rupahealth.com]

- 4. CO2 Incorporation and this compound Formation during Anaerobic Metabolism of m-Cresol by a Methanogenic Consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives | Semantic Scholar [semanticscholar.org]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. jocpr.com [jocpr.com]

- 8. A 4-Hydroxybenzoic Acid-Mediated Signaling System Controls the Physiology and Virulence of Shigella sonnei - PMC [pmc.ncbi.nlm.nih.gov]

4-Hydroxy-2-methylbenzoic acid physical properties

An In-depth Technical Guide to the Physical Properties of 4-Hydroxy-2-methylbenzoic Acid

This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS 578-39-2), a versatile building block in chemical synthesis.[1] The document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and logical workflows.

Core Physical and Chemical Properties

This compound, also known as 4-hydroxy-o-toluic acid, is a functionalized aromatic carboxylic acid.[1][2] Its structure, which includes both a hydroxyl and a carboxylic acid group, makes it a valuable intermediate for synthesizing a wide range of organic molecules.[1] It typically appears as a white crystalline solid or powder.[1][2]

Data Summary

The quantitative physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₈H₈O₃ | [2][3] |

| Molecular Weight | 152.15 g/mol | [2] |

| Melting Point | 177-181 °C | [4][5] |

| Boiling Point | 339.1 ± 30.0 °C (Predicted) | [2][4] |

| Density | 1.304 ± 0.06 g/cm³ (Predicted) | [2][4] |

| pKa | 4.46 ± 0.25 (Predicted) | [4] |

| Appearance | White crystalline solid / Powder to crystal | [2] |

| Solubility | Low solubility in water; soluble in methanol (B129727), alcohol, and ether.[2][4] | [2][4] |

Experimental Protocols

Detailed methodologies for determining key physical properties are outlined below. These protocols are standard laboratory procedures for organic compounds.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range.[6] The presence of impurities typically causes a depression of the melting point and a broadening of the melting range.[6]

Principle: A small, finely powdered sample of the organic solid is heated slowly in a capillary tube. The temperatures at which melting begins and is complete are observed and recorded as the melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Place a small amount of this compound on a clean, dry surface. Crush the solid into a fine powder using a mortar and pestle.[7][8]

-

Capillary Tube Packing: Dip the open end of a capillary tube into the powdered sample. Gently tap the sealed end of the tube on a hard surface to pack the powder down. The packed sample should be approximately 1-2 cm in height.[7][8]

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus. Ensure the thermometer is positioned correctly to accurately measure the temperature of the block near the sample.[7]

-

Approximate Determination: Heat the sample rapidly to get an approximate melting point. This provides a target range for a more accurate measurement. Allow the apparatus to cool sufficiently before proceeding.

-

Accurate Determination: Prepare a new sample. Heat the apparatus quickly to about 20°C below the approximate melting point found in the previous step. Then, decrease the heating rate to about 2°C per minute.[9]

-

Observation and Recording: Carefully observe the sample. Record the temperature (t1) at which the first drop of liquid appears. Continue heating slowly and record the temperature (t2) at which the last solid crystal melts.[7][8] The melting range is reported as t1-t2.

-

Repeat: For accuracy, conduct at least two careful determinations. The values should be consistent.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for determining the pKa by measuring the change in pH of an acidic solution as a base is added.[10]

Principle: A solution of the acid (this compound) is titrated with a strong base of known concentration. A pH meter is used to monitor the pH of the solution throughout the titration. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[10][11]

Apparatus:

-

pH meter with a glass electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized strong base solution (e.g., 0.1 M NaOH)

-

Analytical balance

Procedure:

-

Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized, carbonate-free water. If solubility is low, a co-solvent like ethanol (B145695) or methanol may be used, though this will yield an apparent pKa (pKaapp).

-

Titration Setup: Place the beaker with the acid solution on the magnetic stirrer. Immerse the pH electrode and the tip of the burette into the solution, ensuring they do not touch the stir bar. Start the stirrer at a moderate speed.

-

Initial Measurement: Record the initial pH of the acid solution before adding any base.

-

Titration: Begin adding the NaOH solution from the burette in small, known increments (e.g., 0.1-0.5 mL). After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.

-

Equivalence Point: As the pH begins to change more rapidly, reduce the volume of the increments. Continue the titration well past the equivalence point (the point of steepest pH change).

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point volume (Veq) from the inflection point of the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV) against the average volume.

-

The half-equivalence point is at Veq / 2.

-

Find the pH from the titration curve that corresponds to the volume at the half-equivalence point. This pH value is the pKa of the acid.[10]

-

Visualized Workflows and Relationships

The following diagrams illustrate the logical flow of the experimental protocols and a potential synthetic pathway.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for pKa Determination via Potentiometric Titration.

Caption: Simplified Kolbe-Schmitt Synthesis Pathway.

References

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. 4-Hydroxy-o-toluic acid | C8H8O3 | CID 68475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 98 CAS#: 578-39-2 [m.chemicalbook.com]

- 5. This compound 98 578-39-2 [sigmaaldrich.com]

- 6. athabascau.ca [athabascau.ca]

- 7. scribd.com [scribd.com]

- 8. byjus.com [byjus.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Hydroxy-2-methylbenzoic Acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydroxy-2-methylbenzoic acid, a valuable building block in organic synthesis and drug discovery. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and offers an in-depth analysis of its structural characterization through spectroscopic methods.

Chemical Structure and Properties

This compound, also known as 4-hydroxy-o-toluic acid, is an aromatic carboxylic acid with the molecular formula C₈H₈O₃.[1] Its structure consists of a benzene (B151609) ring substituted with a carboxyl group, a hydroxyl group, and a methyl group at positions 1, 4, and 2, respectively.

Structural Formula of this compound

Caption: Chemical structure of this compound.

A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₃ | [1] |

| Molecular Weight | 152.15 g/mol | [1] |

| CAS Number | 578-39-2 | [1] |

| Melting Point | 177-181 °C | [1] |

| Boiling Point (Predicted) | 339.1 ± 30.0 °C | [2] |

| Density (Predicted) | 1.304 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 4.46 ± 0.25 |

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and effective laboratory-scale synthesis involves the demethylation of 4-methoxy-2-methylbenzoic acid.

Synthesis Workflow

References

An In-depth Technical Guide to 4-Hydroxy-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-methylbenzoic acid, a substituted aromatic carboxylic acid, serves as a versatile intermediate in the synthesis of a wide array of organic molecules. Its structure, featuring both a hydroxyl and a carboxylic acid group, imparts unique chemical properties that are leveraged in the development of pharmaceuticals, agrochemicals, and other fine chemicals. This technical guide provides a comprehensive overview of this compound, including its synonyms, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its role in biological pathways.

Synonyms and Identifiers

The compound is known by several names in scientific literature and chemical databases. Proper identification is crucial for accurate literature searches and procurement.

| Synonym/Identifier | Source |

| 4-Hydroxy-o-toluic acid | Chem-Impex[1] |

| 4,2-Cresotic acid | PubChem[2] |

| Benzoic acid, 4-hydroxy-2-methyl- | PubChem[2] |

| CAS Number | 578-39-2[1][2] |

| PubChem CID | 68475[1][2] |

| EC Number | 209-422-1 |

| MDL Number | MFCD02182261[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for designing synthetic routes, purification procedures, and formulation strategies.

| Property | Value | Source |

| Molecular Formula | C₈H₈O₃ | [2] |

| Molecular Weight | 152.15 g/mol | [1][2] |

| Melting Point | 177 - 181 °C | |

| Appearance | White to off-white crystalline solid | [3] |

| Solubility | Slightly soluble in water, soluble in polar organic solvents like alcohols and acetone. | [4] |

| pKa | 4.46 ± 0.25 (Predicted) | |

| Density | 1.304 ± 0.06 g/cm³ (Predicted) | [5] |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the demethylation of 4-methoxy-2-methylbenzoic acid.

General Procedure:

-

Reaction Setup: To a solution of 4-methoxy-2-methylbenzoic acid (2 mmol, 0.332 g) in dichloromethane (B109758) (20 mL) in a round-bottom flask, add boron tribromide (20 mmol, 5 g, 10 eq.) slowly under an inert atmosphere (e.g., argon).[1]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), until the starting material is completely consumed.[1]

-

Quenching: Upon completion, carefully quench the reaction by adding 0.1 M hydrochloric acid (20 mL).[1]

-

Workup: Remove any insoluble material by filtration. Concentrate the aqueous phase under reduced pressure.[1]

-

Purification: Dissolve the residue in methanol (B129727) and re-concentrate under reduced pressure. Repeat this dissolution-concentration step three times to yield the purified this compound.[1]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This section outlines a general HPLC method for the analysis of this compound, adapted from a method for the closely related compound, 4-hydroxybenzoic acid.[6]

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[6]

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (or other suitable acid for pH adjustment)

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Phosphoric acid in water[6]

-

Mobile Phase B: Acetonitrile[6]

-

Gradient Elution: A suitable gradient to ensure separation from impurities. A typical starting point could be a linear gradient from a low to a high percentage of Mobile Phase B.

-

Flow Rate: 1.0 mL/min[6]

-

Detection Wavelength: 230 nm[6]

-

Injection Volume: 10-20 µL

-

Column Temperature: Ambient or controlled (e.g., 30 °C)

Sample Preparation:

-

Accurately weigh a known amount of the this compound sample.

-

Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile, or the initial mobile phase composition).

-

Filter the solution through a 0.45 µm syringe filter prior to injection.

Biological Pathways

This compound is an intermediate in the anaerobic metabolism of m-cresol (B1676322) by certain microorganisms.[7] Additionally, the parent compound, 4-hydroxybenzoic acid, is a key intermediate in the biosynthesis of ubiquinone (Coenzyme Q), a vital component of the electron transport chain.[8]

Anaerobic Metabolism of m-Cresol

The following diagram illustrates the formation of this compound during the anaerobic breakdown of m-cresol.

Caption: Anaerobic metabolism of m-cresol.

Ubiquinone Biosynthesis Pathway

This diagram shows the involvement of 4-hydroxybenzoate (B8730719) in the synthesis of ubiquinone.

Caption: Ubiquinone biosynthesis pathway.

Conclusion

This compound is a valuable chemical intermediate with well-defined properties. The experimental protocols provided in this guide offer a starting point for its synthesis and analysis in a research and development setting. Understanding its role in biological pathways, such as microbial metabolism, can open avenues for its application in biotechnology and environmental science. Further research into its biological activities and potential therapeutic applications is warranted.

References

- 1. This compound 98 synthesis - chemicalbook [chemicalbook.com]

- 2. CN113423683A - Method for producing this compound - Google Patents [patents.google.com]

- 3. 4-Hydroxybenzoic Acid | Rupa Health [rupahealth.com]

- 4. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 5. ymdb.ca [ymdb.ca]

- 6. longdom.org [longdom.org]

- 7. CO2 Incorporation and this compound Formation during Anaerobic Metabolism of m-Cresol by a Methanogenic Consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human Metabolome Database: Showing metabocard for 4-Hydroxybenzoic acid (HMDB0000500) [hmdb.ca]

4-Hydroxy-o-toluic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-o-toluic acid, also known as 4-hydroxy-2-methylbenzoic acid, is a phenolic acid derivative of benzoic acid. While its isomeric counterpart, p-hydroxybenzoic acid, is well-studied and utilized in various industries, 4-Hydroxy-o-toluic acid remains a compound with a less defined biological and pharmacological profile. This technical guide provides a comprehensive overview of the currently available information on 4-Hydroxy-o-toluic acid, focusing on its fundamental chemical and physical properties, established identifiers, and detailed synthesis protocols. This document aims to serve as a foundational resource for researchers and professionals in drug development by consolidating the existing knowledge and highlighting the significant gaps in the scientific literature regarding its potential therapeutic applications and mechanisms of action.

Core Information and Chemical Properties

4-Hydroxy-o-toluic acid is a white solid organic compound. It is characterized by a benzene (B151609) ring substituted with a carboxyl group, a hydroxyl group, and a methyl group at positions 1, 4, and 2, respectively.

Quantitative Data Summary

A summary of the key quantitative data for 4-Hydroxy-o-toluic acid is presented in Table 1 for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈O₃ | [1][2][3] |

| Molecular Weight | 152.15 g/mol | [1] |

| CAS Number | 578-39-2 | [1][3] |

| Melting Point | 177-181 °C | |

| IUPAC Name | This compound | [1] |

| InChI | InChI=1S/C8H8O3/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,9H,1H3,(H,10,11) | [1][2] |

| InChIKey | BBMFSGOFUHEVNP-UHFFFAOYSA-N | [2] |

| SMILES | CC1=C(C=CC(=C1)O)C(=O)O | [4] |

Synonyms and Identifiers

4-Hydroxy-o-toluic acid is also known by several other names and is registered under various chemical identifiers, as detailed in Table 2.

| Type | Identifier | Source(s) |

| Synonyms | This compound, 4,2-Cresotic acid | [1][5] |

| PubChem CID | 68475 | [1] |

| EC Number | 209-422-1 | [1] |

| UNII | U4NMG5AH8R | [3] |

Synthesis and Purification

The synthesis of 4-Hydroxy-o-toluic acid can be achieved through various chemical routes. Below is a detailed experimental protocol for its synthesis from 4-methoxy-2-methylbenzoic acid.

Experimental Protocol: Synthesis from 4-methoxy-2-methylbenzoic acid

This protocol describes the demethylation of 4-methoxy-2-methylbenzoic acid to yield this compound.

Materials:

-

4-methoxy-2-methylbenzoic acid (2 mmol, 0.332 g)

-

Dichloromethane (B109758) (DCM) (20 mL)

-

Boron tribromide (BBr₃) (20 mmol, 5 g, 10 eq.)

-

0.1 M Hydrochloric acid (HCl) (20 mL)

-

Argon gas

Procedure:

-

Dissolve 4-methoxy-2-methylbenzoic acid in dichloromethane in a reaction vessel under an argon atmosphere.

-

Slowly add boron tribromide to the solution.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress using high-performance liquid chromatography (HPLC) until the starting material is completely consumed.

-

Upon completion, quench the reaction by adding 0.1 M hydrochloric acid to the reaction mixture.

-

Filter the mixture to remove any insoluble material.

-

Separate the aqueous layer and concentrate it under reduced pressure.

-

Dissolve the residue in methanol and then evaporate the solvent under reduced pressure.

-

Repeat the methanol dissolution and evaporation step three times to ensure the removal of impurities.

-

The final product, this compound, is obtained as a yellow solid (0.24 g, 80% yield).

Biological and Pharmacological Profile: A Knowledge Gap

Despite its structural similarity to other biologically active phenolic acids, there is a significant lack of specific data on the biological and pharmacological activities of 4-Hydroxy-o-toluic acid in the current scientific literature. Most of the available research focuses on its isomer, p-hydroxybenzoic acid, which has demonstrated a range of activities including antioxidant, antimicrobial, and estrogenic effects.[6][7][8]

One study investigating the anti-inflammatory properties of compounds isolated from Myrsine seguinii reported that o-, m-, and p-hydroxybenzoic acids did not exhibit notable anti-inflammatory activity in their specific assay. In another study focused on the anaerobic metabolism of m-cresol, this compound was identified as a transient intermediate, suggesting its involvement in microbial metabolic pathways.[9]

Due to the limited information on its interaction with biological systems, no specific signaling pathways have been elucidated for 4-Hydroxy-o-toluic acid. Consequently, the creation of diagrams for signaling pathways or detailed experimental workflows for biological assays is not feasible at this time.

Safety and Toxicology

The safety and toxicology profile of 4-Hydroxy-o-toluic acid is not as extensively studied as its p-isomer. However, general GHS hazard statements for the compound include warnings for being harmful if swallowed and causing serious eye damage.[1] For p-hydroxybenzoic acid, toxicological studies have indicated low acute oral toxicity in rats and it is not considered genotoxic.[6] It has been noted to be slightly irritating to the skin and moderately irritating to the eyes.[10]

Applications and Future Directions

Currently, the primary application of 4-Hydroxy-o-toluic acid appears to be as a chemical intermediate in organic synthesis. The lack of comprehensive biological data presents a clear opportunity for future research. Investigating the potential anticancer, anti-inflammatory, antimicrobial, and other pharmacological properties of this compound could unveil novel therapeutic applications. In silico studies to predict potential biological targets could be a valuable first step to guide future experimental work.

Conclusion

4-Hydroxy-o-toluic acid is a well-characterized compound in terms of its chemical and physical properties, with established methods for its synthesis. However, a significant knowledge gap exists regarding its biological activities and potential applications in drug development. This technical guide consolidates the available information and underscores the need for further research to explore the pharmacological profile of this molecule. Such studies are essential to unlock its potential and to provide the scientific community with a more complete understanding of this phenolic acid.

Diagrams

Due to the lack of specific information on signaling pathways or complex experimental workflows involving 4-Hydroxy-o-toluic acid, no diagrams are provided in this guide. Future research elucidating its mechanism of action will be necessary to develop such visualizations.

References

- 1. 4-Hydroxy-o-toluic acid | C8H8O3 | CID 68475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 4-HYDROXY-O-TOLUIC ACID [drugfuture.com]

- 4. PubChemLite - this compound (C8H8O3) [pubchemlite.lcsb.uni.lu]

- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 8. 4-Hydroxybenzoic Acid | Rupa Health [rupahealth.com]

- 9. CO2 Incorporation and this compound Formation during Anaerobic Metabolism of m-Cresol by a Methanogenic Consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tera.org [tera.org]

The Elusive Natural Presence of 4-Hydroxy-2-methylbenzoic Acid: A Technical Guide

For Immediate Release

This technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current scientific understanding of the natural occurrence of 4-Hydroxy-2-methylbenzoic acid. This document synthesizes available data on its sources, biosynthetic pathways, and the methodologies for its identification.

Introduction

This compound, a substituted aromatic carboxylic acid, is a compound of interest due to its structural similarity to other biologically active benzoic acid derivatives. However, its natural occurrence is notably limited and specialized, primarily documented as a transient metabolite in microbial processes. This guide aims to present a clear and concise summary of the existing, albeit scarce, scientific literature on this compound.

Natural Occurrence

The presence of this compound in the natural world is not widespread. The most definitive evidence points to its formation as an intermediate in the anaerobic metabolism of m-cresol (B1676322) by specific microbial consortia. Its detection in plant or fungal species is less certain and requires further investigation.

Microbial Metabolism

The most well-documented natural source of this compound is as a transient intermediate in the anaerobic degradation of m-cresol by methanogenic consortia. In this environment, m-cresol undergoes a carboxylation reaction to form this compound, which is then further metabolized.

Plant Kingdom

While the PubChem database lists Dipsacus laciniatus (Cutleaf Teasel) as a source of this compound, extensive searches of phytochemical literature have not yielded primary research articles that substantiate this claim with experimental data.[1][2][3] Studies on the phytochemistry of the Dipsacus genus have identified numerous other phenolic compounds, but not this compound.[1][2][3]

Fungal Kingdom

The methyl ester of this compound, methyl 4-hydroxy-2-methylbenzoate, has been reported in the fungus Talaromyces pinophilus and the Tulip Tree (Liriodendron tulipifera). However, the presence of the free acid form has not been confirmed in these species.

Quantitative Data

To date, there is a significant lack of quantitative data on the concentration of this compound in any natural source. Its role as a "transient intermediate" in microbial metabolism suggests that it does not accumulate to high levels. The table below summarizes the current, limited knowledge on its occurrence.

| Natural Source Category | Specific Source | Compound Form | Concentration Data | Reference |

| Microbial | Methanogenic consortium metabolizing m-cresol | Free Acid | Transient intermediate; not quantified | Roberts et al., 1990 |

| Plant | Dipsacus laciniatus | Free Acid | Unconfirmed; no quantitative data available | PubChem |

| Fungal | Talaromyces pinophilus | Methyl Ester | Not quantified | PubChem |

| Plant | Liriodendron tulipifera | Methyl Ester | Not quantified | PubChem |

Biosynthesis

The only elucidated pathway for the natural formation of this compound is through the anaerobic metabolism of m-cresol.

Microbial Carboxylation of m-Cresol

The formation of this compound is an initial step in the degradation of m-cresol by certain anaerobic microbial consortia. This process involves the enzymatic carboxylation of m-cresol.

Experimental Protocols

The following is a detailed methodology for the identification of this compound as a transient metabolite during the anaerobic degradation of m-cresol, adapted from Roberts et al. (1990).

Culture Conditions and Metabolite Extraction

-

Enrichment Culture: Methanogenic consortia are enriched from sources such as domestic sewage sludge in a defined mineral medium with m-cresol as the sole carbon source.

-

Inhibition of Methanogenesis: To allow for the accumulation of intermediates, methanogenesis is inhibited by the addition of a specific inhibitor like bromoethanesulfonic acid.

-

Incubation: Cultures are incubated under anaerobic conditions at a controlled temperature (e.g., 37°C) in the dark.

-

Sampling and Extraction: Aliquots of the culture are periodically removed, acidified, and extracted with an organic solvent such as diethyl ether to isolate acidic metabolites.

Analytical Identification

-

Derivatization: The extracted metabolites are derivatized to increase their volatility for gas chromatography (GC) analysis. A common method is methylation using diazomethane.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The derivatized extract is analyzed by GC-MS. The retention time and mass spectrum of the suspected this compound derivative are compared with those of an authentic, synthesized standard.

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the separation and detection of the underivatized acid. The culture supernatant is filtered and directly injected onto a suitable column (e.g., a reverse-phase C18 column) and eluted with an appropriate mobile phase (e.g., a buffered methanol-water mixture). The retention time is compared with an authentic standard.

Conclusion and Future Directions

The natural occurrence of this compound is currently understood to be primarily limited to its role as a transient intermediate in the microbial degradation of m-cresol. Reports of its presence in the plant kingdom, specifically in Dipsacus laciniatus, remain to be confirmed by peer-reviewed experimental studies. The lack of quantitative data and detailed biosynthetic information in organisms other than m-cresol-degrading consortia highlights a significant gap in the scientific literature.

Future research should focus on:

-

Verifying the presence of this compound in Dipsacus laciniatus through rigorous phytochemical analysis.

-

Quantifying the concentration of this compound in microbial cultures and any confirmed plant or fungal sources.

-

Elucidating the enzymatic pathways responsible for the biosynthesis of this compound in various organisms.

A deeper understanding of the natural occurrence and biosynthesis of this compound will be invaluable for researchers in natural product chemistry, microbiology, and drug discovery.

References

4-Hydroxy-2-methylbenzoic Acid: A Technical Guide to Safety and Hazards

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-methylbenzoic acid (CAS No. 578-39-2), also known as 4-hydroxy-o-toluic acid or 4,2-cresotic acid, is a substituted benzoic acid derivative. Its structural similarity to other phenolic compounds and benzoates necessitates a thorough understanding of its safety and hazard profile for professionals handling this chemical in research and development settings. This technical guide provides a comprehensive overview of the available toxicological data, hazard classifications, and relevant experimental methodologies. The information presented herein is a synthesis of data from safety data sheets, toxicological databases, and scientific literature. It is crucial to note that for certain toxicological endpoints, data for the parent compound, 4-hydroxybenzoic acid, is used as a surrogate for read-across analysis due to the limited availability of specific data for this compound.

GHS Hazard Identification and Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products.

GHS Pictograms

Hazard and Precautionary Statements

The following tables summarize the GHS hazard (H) and precautionary (P) statements for this compound.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][2] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[1][2] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2][3] |

Table 2: GHS Precautionary Statements

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[3] |

| P264 | Wash skin thoroughly after handling.[3] | |

| P270 | Do not eat, drink or smoke when using this product.[3] | |

| P271 | Use only outdoors or in a well-ventilated area.[3] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3] | |

| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[3] | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |

| P310 | Immediately call a POISON CENTER or doctor/physician. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[4] |

| P405 | Store locked up.[4] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[4] |

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological data for this compound is provided in the tables below.

Table 3: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₈O₃ | [5] |

| Molecular Weight | 152.15 g/mol | |

| Melting Point | 177-181 °C | |

| Flash Point | Not applicable | |

| Form | Solid |

Table 4: Toxicological Data

| Endpoint | Species | Route | Value | Source |

| Acute Toxicity | ||||

| LD50 | Mouse | Oral | 2200 mg/kg | [6] |

| LD50 (read-across from 4-hydroxybenzoic acid) | Rat | Oral | >10,000 mg/kg | [4][7] |

| LD50 (read-across from 4-hydroxybenzoic acid) | Rabbit | Dermal | >2000 mg/kg | [4] |

| Irritation/Corrosion | ||||

| Skin Irritation | Rabbit | Dermal | Causes skin irritation | [3] |

| Eye Irritation | Causes serious eye damage | [1][2] | ||

| Sensitization | ||||

| Skin Sensitization (read-across from 4-hydroxybenzoic acid) | Guinea pig | Dermal | Mild sensitizer | [8] |

| Repeated Dose Toxicity | ||||

| NOAEL (read-across from 4-hydroxybenzoic acid) | Rat | Oral | >= 1,000 mg/kg/day | [4] |

| Genotoxicity | ||||

| Ames Test (read-across from 4-hydroxybenzoic acid) | In vitro | Negative | [8] | |

| Chromosomal Aberration Test (read-across from 4-hydroxybenzoic acid) | In vitro | Negative | [8] | |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC. | [4] | ||

| Reproductive Toxicity | ||||

| (read-across from 4-hydroxybenzoic acid) | Rat | Oral | No adverse effects observed up to 1000 mg/kg/day | [8] |

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key acute toxicity studies.

General Experimental Workflow for Acute Toxicity Testing

OECD 420: Acute Oral Toxicity - Fixed Dose Procedure

This method is designed to assess the acute toxic effects of a substance following oral administration.[6]

-

Principle: A stepwise procedure is used where groups of animals of a single sex (typically female rats) are dosed at one of the fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg).[9] The endpoint is the observation of clear signs of toxicity at a particular dose level, rather than mortality.[6]

-

Sighting Study: An initial "sighting study" with single animals is conducted to determine the appropriate starting dose for the main study.[10]

-

Main Study: Groups of at least 5 animals are dosed. Depending on the outcome (evident toxicity or no effects), the dose for the next group is adjusted up or down.[6]

-

Observations: Animals are observed for a total of 14 days for signs of toxicity and mortality. Body weight is recorded weekly.[9]

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.[9]

OECD 402: Acute Dermal Toxicity

This guideline is used to assess the potential hazards of a substance following a single dermal application.

-

Principle: The test substance is applied to a shaved area of the skin (approximately 10% of the body surface) of the test animal (typically rats, rabbits, or guinea pigs) and held in place with a porous gauze dressing for 24 hours.

-

Limit Test: A single dose of 2000 mg/kg is typically used to determine if the substance has low dermal toxicity. If no mortality is observed, no further testing is required.

-

Full Study: If toxicity is observed in the limit test, a full study with multiple dose groups is conducted to determine the LD50.

-

Observations: Animals are observed for 14 days for signs of toxicity and skin reactions at the application site. Body weights are recorded, and a gross necropsy is performed on all animals at the end of the study.

OECD 404: Acute Dermal Irritation/Corrosion

This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[11]

-

Principle: A single dose (0.5 mL for liquids or 0.5 g for solids) of the test substance is applied to a small area of the skin (approximately 6 cm²) of a single albino rabbit.[11][12]

-

Exposure: The substance is held in contact with the skin for up to 4 hours.[12]

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal, and periodically for 14 days.[11]

-

Sequential Testing: The test is initially performed on one animal. If a corrosive effect is not observed, the response is confirmed in up to two additional animals.[11]

OECD 405: Acute Eye Irritation/Corrosion

This guideline assesses the potential of a substance to cause eye irritation or corrosion.[8]

-

Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an albino rabbit; the other eye serves as a control.[13]

-

Procedure: After application, the eyelids are held together for about one second. The eye is not washed out for at least 24 hours unless immediate corrosive effects are noted.[14]

-

Observations: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The observation period can be extended up to 21 days to assess the reversibility of effects.[8]

-

Animal Welfare: The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[14]

Toxicokinetics and Potential Mechanisms of Toxicity

Metabolism and Excretion

Specific toxicokinetic data for this compound in mammals is limited. However, studies on related compounds provide some insights. Benzoic acid and its derivatives are generally well-absorbed orally. Dermal absorption of 4-hydroxybenzoic acid in rats has been reported to be very low.[6]

In a study on the anaerobic metabolism of m-cresol, this compound was identified as a transient intermediate.[15] Another study on the metabolism of 2,4-toluenediamine in rats and mice, which has a similar substitution pattern, identified 4-acetylamino-2-aminobenzoic acid as a major metabolite, suggesting that N-acetylation and oxidation of the methyl group are potential metabolic pathways.[16]

Potential for Endocrine Disruption

While there are no direct studies on the endocrine-disrupting properties of this compound, its structural analog, 4-hydroxybenzoic acid (a metabolite of parabens), has been shown to exhibit estrogenic activity.

-

Mechanism of Action (4-hydroxybenzoic acid): Studies have demonstrated that 4-hydroxybenzoic acid can bind to the estrogen receptor α (ERα).[1] This binding can initiate a signaling cascade, leading to the proliferation of estrogen-receptor-positive breast cancer cells (MCF-7).[1] The proposed signaling pathway involves the phosphorylation and activation of several key proteins.[1]

It is plausible that this compound could also interact with hormone receptors, although the presence of the additional methyl group may alter its binding affinity and subsequent biological activity. Further research is required to determine the specific endocrine-disrupting potential of this compound.

Summary and Conclusions

This compound is a chemical that presents several hazards that require careful management in a laboratory or industrial setting. It is classified as harmful if swallowed, causes serious eye damage, and causes skin and respiratory irritation. The available toxicological data, supplemented by read-across from its parent compound 4-hydroxybenzoic acid, suggests low potential for genotoxicity, carcinogenicity, and reproductive toxicity at doses tested.

A significant area for further investigation is its potential as an endocrine disruptor. Based on the known estrogenic activity of 4-hydroxybenzoic acid, it is recommended that this compound be handled with the appropriate precautions to minimize exposure until its specific endocrine effects are better understood.

Researchers, scientists, and drug development professionals should adhere to the recommended precautionary statements, including the use of appropriate personal protective equipment, to ensure safe handling of this compound.

References

- 1. Estrogenic Activity of 4-Hydroxy-Benzoic Acid from Acer tegmentosum via Estrogen Receptor α-Dependent Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. tera.org [tera.org]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. Endocrine-Disrupting Chemicals: Associated Disorders and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sensitive image-based chromatin binding assays using inducible ERα to rapidly characterize estrogenic chemicals and mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Endocrine-Disrupting Chemicals: An Endocrine Society Scientific Statement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Disruption of androgen and estrogen receptor activity in prostate cancer by a novel dietary diterpene carnosol: implications for chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Disruption of Androgen Receptor Signaling in Males by Environmental Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CO2 Incorporation and this compound Formation during Anaerobic Metabolism of m-Cresol by a Methanogenic Consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comparison of the metabolism of 2,4-toluenediamine in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Solubility of 4-Hydroxy-2-methylbenzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Initial Note on Data Availability: Extensive literature searches for quantitative solubility data (e.g., mole fraction or g/100g solvent at various temperatures) for 4-Hydroxy-2-methylbenzoic acid (CAS: 578-39-2), also known as 4-hydroxy-o-toluic acid, did not yield specific experimental datasets. The available information is largely qualitative. This guide therefore summarizes the existing qualitative data, provides detailed experimental protocols for solubility determination, and presents a logical framework for understanding the solubility of this compound. To offer a quantitative perspective, limited data for the closely related isomer, 4-hydroxy-3-methylbenzoic acid, is included for illustrative purposes.

Introduction to this compound

This compound is a derivative of benzoic acid with both a hydroxyl and a methyl group attached to the benzene (B151609) ring. These functional groups play a significant role in determining its physical and chemical properties, including its solubility in various organic solvents. The interplay between the polar carboxylic acid and hydroxyl groups and the nonpolar methyl group and benzene ring governs its interaction with solvent molecules. Understanding its solubility is crucial for applications in drug development, chemical synthesis, and material science, where it may be used as an intermediate or a final product.

Qualitative Solubility Profile

General observations from chemical literature indicate that this compound exhibits low solubility in water but is soluble in several common organic solvents. This is consistent with the presence of a significant nonpolar surface area from the benzene ring and the methyl group.

Good Solvents (Qualitative):

-

Alcohols (e.g., Methanol, Ethanol, Propanol)[1]

-

Ethers[1]

-

Ketones (e.g., Acetone, Methyl Isobutyl Ketone)

-

Methanol is explicitly mentioned as a solvent.

Poor Solvents (Qualitative):

-

Water[1]

-

Heptane

-

Cyclohexane

-

Toluene

Quantitative Solubility Data (Illustrative Example)

As a point of reference, the following table presents the solubility of a related isomer, 4-hydroxy-3-methylbenzoic acid . It is crucial to note that this data is for a different compound and should be used as a general indicator of the magnitude of solubility for a similar structure.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 100 | 11.6 |

This data is for 4-hydroxy-3-methylbenzoic acid and is provided for illustrative purposes only.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. The following are detailed methodologies commonly employed for measuring the solubility of solid organic compounds like this compound in organic solvents.

Gravimetric Method

The gravimetric method is a widely used and straightforward technique for determining solubility. It involves preparing a saturated solution at a specific temperature and then determining the mass of the dissolved solute in a known mass of the solvent.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known mass of the desired organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaking incubator) at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated. This can take several hours to days.

-

Phase Separation: The undissolved solid is separated from the saturated solution. This is typically achieved by filtration through a fine-porosity filter or by centrifugation. It is critical to maintain the temperature during this step to prevent precipitation or further dissolution.

-

Solute Quantification: A known mass of the clear, saturated filtrate is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

Mass Determination: The container with the dried solute is weighed. The mass of the dissolved solute is determined by subtracting the initial weight of the empty container.

-

Calculation: The solubility is calculated as the mass of the dissolved this compound per 100 g of the solvent.

Isothermal Shake-Flask Method followed by HPLC Analysis

This method is particularly useful for determining the solubility of compounds in various solvents and is a standard in the pharmaceutical industry.

Methodology:

-

Preparation of Saturated Solution: An excess of this compound is added to a series of vials, each containing a known volume of the test solvent.

-

Equilibration: The vials are sealed and agitated in a constant-temperature shaker bath for a predetermined period (e.g., 24-48 hours) to reach equilibrium.

-

Sample Filtration: After equilibration, the suspensions are allowed to settle, and an aliquot of the supernatant is withdrawn and immediately filtered through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

-

Dilution: The clear filtrate is accurately diluted with a suitable solvent (often the mobile phase used for HPLC) to a concentration within the calibrated range of the analytical method.

-

HPLC Analysis: The concentration of this compound in the diluted sample is determined using a validated High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., UV-Vis).

-

Quantification: A calibration curve, prepared using standard solutions of known concentrations of this compound, is used to determine the concentration in the diluted sample. The original solubility in the saturated solution is then calculated by taking the dilution factor into account.

Visualizing Experimental and Logical Frameworks

The following diagrams, generated using the DOT language, illustrate the experimental workflow for solubility determination and the logical relationship between solvent properties and the solubility of this compound.

Conclusion

References

An In-depth Technical Guide to the Melting Point of 4-Hydroxy-2-methylbenzoic Acid

This technical guide provides comprehensive information on the melting point of 4-Hydroxy-2-methylbenzoic acid, tailored for researchers, scientists, and professionals in drug development. The document details the physical property data, experimental protocols for its determination, and a logical workflow for compound identification.

Quantitative Data: Melting Point of this compound

The melting point of a compound is a critical physical property used for identification and purity assessment. Below is a summary of the reported melting point for this compound from various chemical suppliers and databases.

| Parameter | Value | Source |

| Melting Point Range | 177-181 °C | Sigma-Aldrich[1][2], Thermo Scientific[3], ChemicalBook[4] |

| Purity | 98% | Sigma-Aldrich[1][2], Thermo Scientific[3] |

| CAS Number | 578-39-2 | Sigma-Aldrich[1][2], Thermo Scientific[3] |

| Molecular Formula | C₈H₈O₃ | ChemBK[5], Thermo Scientific[3] |

| Molecular Weight | 152.15 g/mol | ChemBK[5], Sigma-Aldrich[2] |

Pure, crystalline organic compounds typically exhibit a sharp melting range of 0.5-1.0°C.[6] Impurities can cause a depression and broadening of the melting point range.[6][7] The consistent reporting of the 177-181 °C range suggests a well-characterized and reliably pure compound is commercially available.[8]

Experimental Protocol: Melting Point Determination via the Capillary Method

The most common and accessible method for determining the melting point of a solid organic compound is the capillary tube method.[9] This protocol outlines the procedure using a modern digital melting point apparatus (e.g., a Mel-Temp).

Objective: To accurately determine the melting point range of a solid sample.

Materials:

-

Sample of this compound (or other solid compound)

-

Capillary tubes (sealed at one end)

-

Digital melting point apparatus

-

Mortar and pestle (if the sample is not a fine powder)

-

Spatula

-

Long glass tube (for packing)

Procedure:

-

Sample Preparation:

-

Ensure the sample is completely dry and in the form of a fine powder. If the sample consists of large crystals, gently pulverize it using a mortar and pestle.[10]

-

Use a spatula to jab the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube.[11]

-

-

Loading and Packing the Capillary Tube:

-

Invert the capillary tube so the open end is facing up. Gently tap the sealed end on a hard surface to encourage the solid to fall to the bottom.[10]

-

To achieve dense packing, drop the capillary tube (sealed end down) through a long, narrow glass tube (approximately 1 meter). The bouncing action will compact the solid at the bottom of the capillary.[10]

-

Repeat the loading and packing process until the sample height in the capillary tube is 2-3 mm. An excessive sample amount can lead to an artificially broad melting range.[10]

-

-

Melting Point Measurement (for an unknown melting point):

-

Rapid Determination (Approximate Range): Insert the packed capillary tube into the heating block of the melting point apparatus.[6] Set a rapid heating rate (e.g., 10-20 °C per minute) to quickly determine an approximate melting range.[11] Record the temperatures at which melting begins and is complete. Allow the apparatus to cool sufficiently before the next step.

-

Accurate Determination: Prepare a new capillary tube with the sample. Place it in the cooled apparatus. Rapidly heat to a temperature approximately 20 °C below the previously determined approximate melting point.[10]

-

Decrease the heating rate significantly, so the temperature rises no more than 1-2 °C per minute.[6][11]

-

Carefully observe the sample through the viewing lens.

-

Record the temperature at which the first droplet of liquid is observed. This is the beginning of the melting range.

-

Continue heating slowly and record the temperature at which the last solid particle melts. This is the end of the melting range.

-

-

Data Recording:

-

Record the melting point as a range from the temperature of initial melting to the temperature of complete liquefaction.

-

For purity assessment, a narrow range (e.g., 1-2 °C) indicates high purity, while a broad range suggests the presence of impurities.[7]

-

Visualization: Logical Workflow for Compound Identification

For researchers, confirming the identity of a synthesized or unknown compound is a common task where melting point analysis is a foundational step. The following diagram illustrates the logical workflow for identifying an unknown solid, incorporating a mixed melting point determination to confirm its identity against a known standard.

References

- 1. 4-ヒドロキシ-2-メチル安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-羟基-2-甲基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. This compound 98 CAS#: 578-39-2 [m.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. nbinno.com [nbinno.com]

- 9. westlab.com [westlab.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

Spectroscopic Profile of 4-Hydroxy-2-methylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxy-2-methylbenzoic acid. Due to the limited availability of publicly accessible, complete experimental spectra for this specific compound, this guide presents a combination of available data for the target molecule and its close structural analogs. This approach allows for a robust understanding of its spectroscopic properties. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for each key technique are provided.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, mass spectral data is available and provides key information for its identification.

Data Presentation: Mass Spectrometry of this compound

| Parameter | Value | Source |

| Molecular Formula | C₈H₈O₃ | --INVALID-LINK-- |

| Molecular Weight | 152.15 g/mol | --INVALID-LINK-- |

| Major Fragment Ions (m/z) | Data available in spectral databases | --INVALID-LINK-- |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A small quantity of solid this compound is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is then vaporized by heating in the ion source. The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy

Data Presentation: Infrared Spectroscopy of this compound (Predicted)

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300-2500 | Broad |

| O-H (Phenol) | 3600-3200 | Broad |

| C-H (Aromatic) | 3100-3000 | Medium |

| C-H (Methyl) | 2975-2850 | Medium |

| C=O (Carboxylic Acid) | 1710-1680 | Strong |

| C=C (Aromatic) | 1600-1450 | Medium-Strong |

| C-O | 1300-1200 | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

A small amount of solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium). A pressure arm is applied to ensure good contact between the sample and the crystal. The infrared beam is directed into the crystal and interacts with the sample at the surface through a series of internal reflections. The evanescent wave penetrates a short distance into the sample, where absorption occurs at specific frequencies corresponding to the vibrational modes of the molecule. The attenuated IR beam is then directed to the detector, and a Fourier transform is applied to the resulting interferogram to obtain the infrared spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for determining the detailed structure of a molecule by probing the magnetic properties of atomic nuclei. As experimental ¹H and ¹³C NMR data for this compound are not available in public databases, data for the closely related compound, methyl 4-hydroxy-2-methylbenzoate, is presented below. The chemical shifts will be similar, with the most significant difference expected for the protons and carbons near the carboxylic acid group, which will be a methyl ester in the analog.

Data Presentation: ¹H NMR of Methyl 4-hydroxy-2-methylbenzoate (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.84 | d | 1H | Ar-H |

| 6.75 | dd | 1H | Ar-H |

| 6.69 | d | 1H | Ar-H |

| 5.14 | s | 1H | -OH |

| 3.88 | s | 3H | -OCH₃ |

| 2.53 | s | 3H | Ar-CH₃ |

Source: Inferred from data for similar compounds.

Data Presentation: ¹³C NMR of Methyl 4-hydroxy-2-methylbenzoate (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 171.2 | C=O |

| 160.1 | Ar-C-OH |

| 141.8 | Ar-C-CH₃ |

| 131.5 | Ar-CH |

| 121.2 | Ar-C-COOCH₃ |

| 117.8 | Ar-CH |

| 114.2 | Ar-CH |

| 52.1 | -OCH₃ |

| 22.0 | Ar-CH₃ |

Source: Inferred from data for similar compounds.

Experimental Protocol: NMR Spectroscopy

Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added. The sample is then placed in the NMR spectrometer. For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum. The FID is then Fourier transformed to produce the NMR spectrum.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzoic acid.

Data Presentation: UV-Vis Spectroscopy of 4-Hydroxybenzoic Acid (in Methanol)

| λmax (nm) | Molar Absorptivity (ε) |

| 254 | ~15,000 |

Note: Data is for the parent compound 4-hydroxybenzoic acid and serves as an estimate. The methyl substituent in this compound may cause a slight bathochromic (red) shift in the absorption maximum.

Experimental Protocol: UV-Vis Spectroscopy

A stock solution of this compound is prepared by accurately weighing a small amount of the solid and dissolving it in a UV-grade solvent (e.g., methanol (B129727) or ethanol) in a volumetric flask. A series of dilutions are then made to obtain solutions of known concentrations. The UV-Vis spectrophotometer is first blanked using the pure solvent in a quartz cuvette. The absorbance of each of the prepared solutions is then measured over a specific wavelength range (e.g., 200-400 nm). The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Hydroxy-2-methylbenzoic Acid from m-Cresol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-methylbenzoic acid is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1] Its structure, featuring both a hydroxyl and a carboxylic acid group on a benzene (B151609) ring, allows for a variety of chemical modifications. The synthesis of this compound from m-cresol (B1676322) is most effectively achieved through the Kolbe-Schmitt reaction. This carboxylation reaction involves the treatment of a phenoxide with carbon dioxide under elevated temperature and pressure.[2][3] The regioselectivity of the carboxylation, which determines the position of the incoming carboxyl group, is a critical aspect of this synthesis.[4] While other methods, such as microbial synthesis, exist, they are often not as practical for industrial-scale production.[5] This document provides a detailed protocol for the chemical synthesis of this compound from m-cresol via the Kolbe-Schmitt reaction, along with data presentation and visualizations to aid researchers.

Reaction Principle: The Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is an electrophilic aromatic substitution where a phenoxide ion acts as a nucleophile, attacking the electrophilic carbon atom of carbon dioxide.[6] The reaction typically proceeds through the following general steps:

-

Deprotonation of Phenol: The phenolic hydroxyl group of m-cresol is deprotonated by a strong base, typically an alkali metal hydroxide (B78521) or carbonate, to form the more reactive phenoxide ion.[6]

-

Electrophilic Attack: The resulting m-cresolate ion attacks carbon dioxide. The position of this attack (ortho or para to the hydroxyl group) is influenced by the reaction conditions.

-

Tautomerization and Workup: The intermediate undergoes tautomerization to form the carboxylated phenol. Acidic workup then yields the final hydroxybenzoic acid product.[7]

For the synthesis of this compound from m-cresol, the carboxylation needs to occur at the para-position relative to the hydroxyl group. The use of potassium salts of the cresol (B1669610) is known to favor the formation of the para-isomer.[8]

Data Presentation

The following table summarizes the key reaction parameters and outcomes for the synthesis of this compound and related compounds using the Kolbe-Schmitt reaction, based on available literature.

| Starting Material | Base/Alkali Metal | Temperature (°C) | Pressure | Solvent | Yield (%) | Purity (%) | Reference |